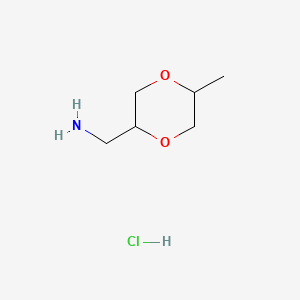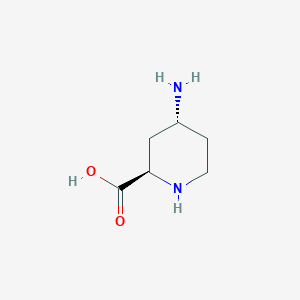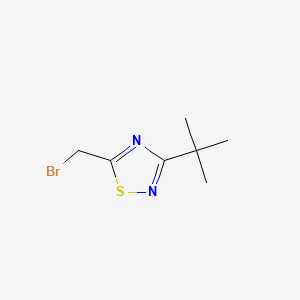
2-(4-Butoxyphenyl)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxyphenyl)ethane-1-thiol: is an organic compound with the molecular formula C12H18OS . It is a thiol derivative, characterized by the presence of a sulfhydryl (-SH) group attached to an ethane chain, which is further connected to a butoxy-substituted phenyl ring. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzyl chloride with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to yield the desired thiol . Another method involves the use of Lawesson’s reagent to convert a carbonyl precursor into the thiol compound .
Industrial Production Methods: Industrial production of thiols, including this compound, often involves catalytic hydrogenation of disulfides or the use of thiolacetic acid as a starting material . These methods are scalable and can be optimized for high yield and purity.
化学反応の分析
Types of Reactions: 2-(4-Butoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, bases
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
科学的研究の応用
2-(4-Butoxyphenyl)ethane-1-thiol has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(4-Butoxyphenyl)ethane-1-thiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation-reduction reactions, forming disulfides and participating in thiol-disulfide exchange reactions . These reactions are crucial in various biological processes, including protein folding and redox signaling .
類似化合物との比較
2-Phenylethanethiol: Lacks the butoxy group, making it less hydrophobic.
4-Butylbenzenethiol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Methoxyphenyl)ethane-1-thiol: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
Uniqueness: 2-(4-Butoxyphenyl)ethane-1-thiol is unique due to the presence of the butoxy group, which enhances its hydrophobicity and influences its reactivity in chemical and biological systems .
特性
分子式 |
C12H18OS |
|---|---|
分子量 |
210.34 g/mol |
IUPAC名 |
2-(4-butoxyphenyl)ethanethiol |
InChI |
InChI=1S/C12H18OS/c1-2-3-9-13-12-6-4-11(5-7-12)8-10-14/h4-7,14H,2-3,8-10H2,1H3 |
InChIキー |
STIKDMQVWIFPCM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)

![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)


